7-(3-Bromophenyl)-5-azaspiro[2.4]heptane
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Overview
Description
7-(3-Bromophenyl)-5-azaspiro[24]heptane is a compound that belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a cyclopropane ring. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
7-(3-Bromophenyl)-5-azaspiro[2.4]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: This compound shares a similar spirocyclic structure but contains an oxygen atom in place of the nitrogen atom.
5-Aza-spiro[2,4]heptanes: These compounds have a similar core structure but may differ in the substituents attached to the spirocyclic ring
Uniqueness
7-(3-Bromophenyl)-5-azaspiro[2.4]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H14BrN |
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Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-(3-bromophenyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
CMCPTESSTDEQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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